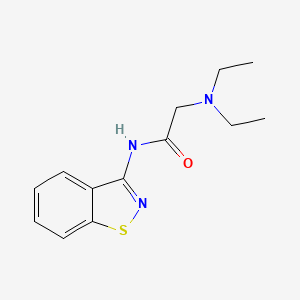
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-oxobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site and preventing substrate access .
Comparación Con Compuestos Similares
- 1H-1,2,4-Triazole-1-ethanol, β-((2,4-dichlorophenyl)methyl)-α-(1,1-dimethyl-1-oxobutyl)-
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
Comparison: Compared to similar compounds, 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the specific positioning of the 3-chlorophenyl group and the 3,3-dimethyl-1-oxobutyl group. These structural features contribute to its distinct biological activity and chemical reactivity. The presence of the 3-chlorophenyl group enhances its potential as an enzyme inhibitor, while the 3,3-dimethyl-1-oxobutyl group provides steric hindrance, affecting its interaction with molecular targets .
Propiedades
Número CAS |
110577-52-1 |
|---|---|
Fórmula molecular |
C15H18ClN3O |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-5-4-6-12(16)7-11/h4-7,9-10,13H,8H2,1-3H3 |
Clave InChI |
AXAGCHNYUZBGFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC1=CC(=CC=C1)Cl)C(=O)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


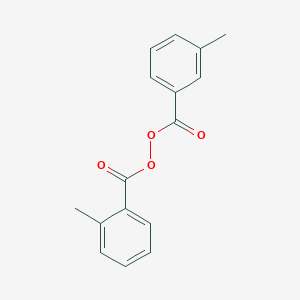
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
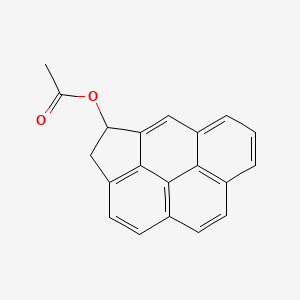


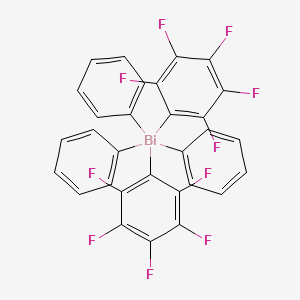


![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
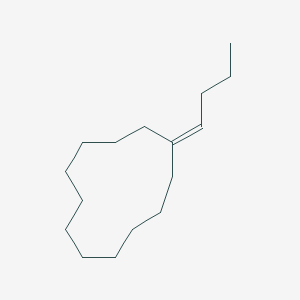
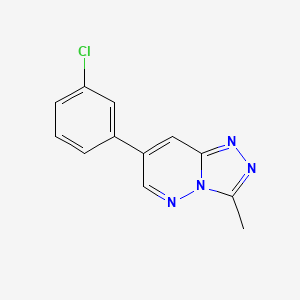

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
